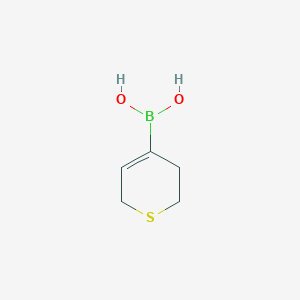

(3,6-Dihydro-2h-thiopyran-4-yl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, organic molecules featuring a carbon-boron bond, are pivotal intermediates in modern organic synthesis. fiveable.me Their utility lies in their ability to facilitate the construction of complex molecular architectures, primarily through the formation of new carbon-carbon bonds. fiveable.me A key advantage of organoboron compounds is their relative stability, particularly in air and water, and lower toxicity compared to many other organometallic reagents, which makes them safer and easier to handle in a laboratory setting. fiveable.medergipark.org.tr

These compounds are instrumental in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. fiveable.medergipark.org.tr In these reactions, organoboron compounds act as nucleophiles, enabling the efficient creation of C-C bonds with organic halides. fiveable.me This capability has made them indispensable tools for chemists. The development of organoboranes, particularly from the hydroboration of alkenes and alkynes, has been a subject of Nobel Prize-winning research, underscoring their profound impact on the field. dergipark.org.tr Their versatility allows for the synthesis of a wide array of functional groups, including alcohols, ketones, and amines. acs.org

Overview of Heterocyclic Boronic Acids as Synthetic Building Blocks

Boronic acids, a subclass of organoboron compounds, are widely used as building blocks and synthetic intermediates. nih.gov Their application in synthesis is driven by their versatile reactivity, stability, and low toxicity. nih.gov When the boronic acid moiety is part of a heterocyclic structure, these compounds become particularly valuable in medicinal chemistry and materials science. whiterose.ac.uk

Heterocyclic boronic acids, such as those containing pyridinyl, pyrrolyl, or indolyl derivatives, are extensively used to prepare biologically active molecules. nih.govwhiterose.ac.uk They serve as crucial components in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The unique physicochemical and electronic characteristics of boronic acids, combined with the structural diversity of heterocycles, provide a powerful platform for designing and synthesizing novel compounds with potential therapeutic applications. nih.govmdpi.com The incorporation of boronic acid groups into heterocyclic systems can improve stability and selectivity, which is advantageous in drug design. researchgate.net

Structural Characteristics and Chemical Relevance of the Dihydrothiopyran Moiety

The dihydrothiopyran moiety is a six-membered heterocyclic ring containing one sulfur atom and a single double bond. rsc.org It is a partially saturated version of thiopyran. This structural scaffold is of significant interest in organic and medicinal chemistry due to the diverse physiological functions associated with thiopyran derivatives. rsc.org

Thiopyran-based structures are integral components of various natural products and pharmaceutical agents. rsc.org The presence of the sulfur atom and the specific ring conformation can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity. mdpi.com Derivatives of thiopyran have been explored for a wide range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.org The versatility of the thiopyran ring, which allows for various substitution patterns, makes it a valuable scaffold in the discovery of new therapeutic compounds. rsc.org

Contextualization of (3,6-Dihydro-2H-thiopyran-4-yl)boronic Acid within the Boronic Acid Class

This compound is a specific heterocyclic boronic acid that integrates the key features of both its parent structures. It consists of a 3,6-dihydro-2H-thiopyran ring where a boronic acid group [-B(OH)2] is attached to the 4th position of the ring. This unique combination positions the compound as a specialized building block in organic synthesis.

The dihydrothiopyran portion provides the structural and electronic properties of a sulfur-containing heterocycle, while the boronic acid group offers a reactive site for versatile chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the incorporation of the dihydrothiopyran scaffold into larger, more complex molecules. The properties of this compound are derived from the interplay between the electron-deficient boron atom and the sulfur-containing ring system, making it a potentially valuable reagent for creating novel compounds in medicinal chemistry and materials science.

Below is a table detailing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₉BO₂S | nih.gov |

| Molecular Weight | 144.00 g/mol | nih.gov |

| IUPAC Name | 3,6-dihydro-2H-thiopyran-4-ylboronic acid | nih.gov |

| Canonical SMILES | B(C1=CCSCC1)(O)O | nih.gov |

| InChI Key | PWPKMXAIUNSIKE-UHFFFAOYSA-N | nih.gov |

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-4-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BO2S/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPKMXAIUNSIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCSCC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3,6 Dihydro 2h Thiopyran 4 Yl Boronic Acid and Its Derivatives

Direct Boronylation Approaches

Direct borylation methods involve the introduction of a boron-containing moiety directly onto the dihydrothiopyran ring. These approaches are often favored for their efficiency and atom economy.

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed borylation, particularly the Miyaura borylation, stands as a cornerstone for the synthesis of vinyl and aryl boronic esters. This methodology can be effectively applied to the synthesis of (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid derivatives, typically starting from a halogenated dihydrothiopyran precursor. The general reaction involves the cross-coupling of a vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

While a specific protocol for the borylation of 4-halo-3,6-dihydro-2H-thiopyran is not extensively detailed in the literature, the well-established procedures for analogous systems, such as the synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester, provide a reliable framework. clockss.org In such reactions, a vinyl bromide serves as the substrate, reacting with B₂pin₂ in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate (B1210297).

Table 1: Typical Conditions for Palladium-Catalyzed Borylation

| Parameter | Condition |

| Substrate | 4-Bromo-3,6-dihydro-2H-thiopyran |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) or other Pd(0)/Pd(II) complexes with appropriate ligands |

| Base | Potassium acetate (KOAc) or other suitable bases |

| Solvent | Dioxane, Toluene, or DMF |

| Temperature | 80-100 °C |

The mechanism of this reaction generally involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst.

Other Transition Metal-Mediated Boron-Carbon Bond Formations

While palladium is the most common catalyst for these transformations, other transition metals have also been explored for C-B bond formation. Catalytic systems based on copper, nickel, or iridium could potentially be employed for the borylation of dihydrothiopyran derivatives. For instance, iridium-catalyzed C-H borylation of alkenes is a known method, though its application to this specific substrate would require further investigation. These alternative methods may offer different reactivity profiles or functional group tolerance.

Precursor Synthesis and Functionalization Routes

An alternative to direct borylation is the synthesis of a suitable dihydrothiopyran precursor that can then be converted to the desired boronic acid. This multi-step approach offers flexibility and control over the molecular architecture.

Preparation of Halogenated Dihydrothiopyran Intermediates

The synthesis of a halogenated intermediate, such as 4-bromo-3,6-dihydro-2H-thiopyran, is a crucial first step for subsequent palladium-catalyzed borylation. cymitquimica.comsarms4muscle.com A common strategy to introduce the vinyl halide functionality involves the transformation of a corresponding ketone, tetrahydro-4H-thiopyran-4-one.

A synthetic sequence analogous to the preparation of 4-bromo-3,6-dihydro-2H-pyran can be envisioned. clockss.org This would involve the formation of a hydrazone from tetrahydro-4H-thiopyran-4-one, followed by an elimination reaction induced by a suitable reagent system, such as copper(II) bromide and a base, to yield the desired 4-bromo-3,6-dihydro-2H-thiopyran.

Table 2: Synthetic Route to 4-Bromo-3,6-dihydro-2H-thiopyran

| Step | Reactants | Reagents | Product |

| 1 | Tetrahydro-4H-thiopyran-4-one | Hydrazine hydrate | Tetrahydro-4H-thiopyran-4-one hydrazone |

| 2 | Tetrahydro-4H-thiopyran-4-one hydrazone | Copper(II) bromide, Triethylamine (B128534) | 4-Bromo-3,6-dihydro-2H-thiopyran |

This vinyl bromide is a stable and versatile intermediate for the subsequent introduction of the boronic acid or boronate ester functionality.

Hydroboration-Oxidation Sequences (conceptual discussion if applicable)

Conceptually, a hydroboration-oxidation sequence could be considered for the synthesis of boronic acids from appropriate unsaturated precursors. The hydroboration of an allene (B1206475) or an alkyne precursor could potentially lead to a vinylborane (B8500763) intermediate. For example, the hydroboration of a suitably substituted thiopyran-based allene could regioselectively place a boron atom at the desired 4-position.

However, the synthesis of the required allene or alkyne precursor might be challenging. Furthermore, controlling the regioselectivity of the hydroboration of a dihydrothiopyran ring system to exclusively yield the desired vinylborane would be a critical aspect to address. While hydroboration is a powerful tool for the synthesis of organoboranes, its direct application to readily available dihydrothiopyran precursors to form the target vinylboronic acid is not a commonly reported method.

Derivatization to Boronate Esters (e.g., Pinacol Ester)

This compound is often handled and utilized in its more stable boronate ester form, most commonly the pinacol ester. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify via chromatography. The pinacol ester, being a more robust and less polar compound, is generally easier to handle, purify, and store.

The conversion of the boronic acid to its pinacol ester is typically achieved by reacting the crude or purified boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water. Alternatively, and more commonly, the pinacol ester is synthesized directly in the palladium-catalyzed borylation reaction by using bis(pinacolato)diboron (B₂pin₂) as the boron source. parchem.com

Table 3: Advantages of Pinacol Boronate Esters

| Feature | Description |

| Stability | Increased stability towards air and moisture compared to the free boronic acid. |

| Purification | More amenable to chromatographic purification on silica (B1680970) gel. |

| Handling | Generally crystalline solids with well-defined melting points. |

| Reactivity | Readily participate in Suzuki-Miyaura cross-coupling reactions. |

This direct synthesis of the pinacol ester is often the preferred route in multi-step synthetic sequences due to its operational simplicity and the improved stability of the product.

Synthesis of this compound Pinacol Ester

The synthesis of 2-(3,6-dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the pinacol ester of this compound, is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. alfa-chemistry.comwikipedia.org This process typically starts from a vinyl halide, such as 4-bromo-3,6-dihydro-2H-thiopyran, which is itself synthesized from a commercially available starting material.

A plausible and efficient route mirrors the synthesis of its pyran analogue and can be conceptualized in two main stages: the formation of the vinyl bromide intermediate followed by the borylation step.

Stage 1: Synthesis of 4-Bromo-3,6-dihydro-2H-thiopyran

The precursor for the borylation reaction is the vinyl bromide, 4-bromo-3,6-dihydro-2H-thiopyran. This intermediate can be prepared from tetrahydro-4H-thiopyran-4-one. researchgate.net One common method is the Shapiro reaction, which involves the conversion of a ketone to an alkene. wikipedia.org The ketone is first reacted with tosylhydrazine to form a tosylhydrazone. Treatment of the tosylhydrazone with two equivalents of a strong organolithium base, such as n-butyllithium, generates a vinyllithium (B1195746) species, which can then be quenched with a bromine source to yield the vinyl bromide.

Alternatively, a process analogous to that used for the pyran derivative involves creating a hydrazone from tetrahydro-4H-thiopyran-4-one, followed by treatment with reagents like copper(II) bromide and a base such as triethylamine to facilitate oxidation and elimination, yielding the desired vinyl bromide.

Stage 2: Palladium-Catalyzed Miyaura Borylation

With the vinyl bromide intermediate, 4-bromo-3,6-dihydro-2H-thiopyran, in hand, the final step is the Miyaura borylation. wikipedia.org This cross-coupling reaction involves the palladium-catalyzed reaction between the vinyl bromide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). alfa-chemistry.comorganic-chemistry.org

The reaction is conducted in the presence of a palladium catalyst, such as PdCl₂(dppf) [bis(diphenylphosphino)ferrocene]palladium(II) dichloride or Pd(PPh₃)₄, and a base. alfa-chemistry.com The choice of base is critical to the reaction's success; weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are often preferred to prevent subsequent Suzuki coupling of the product. organic-chemistry.org Polar aprotic solvents like dioxane or dimethyl sulfoxide (B87167) (DMSO) are typically used. organic-chemistry.orgnih.gov

The general reaction scheme is presented below:

Table 1: Representative Reaction Conditions for Miyaura Borylation

| Parameter | Condition | Purpose |

| Starting Material | 4-Bromo-3,6-dihydro-2H-thiopyran | Vinyl halide substrate |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronate moiety |

| Catalyst | PdCl₂(dppf) or similar Pd(0)/Pd(II) complex | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane or DMSO | Provides a suitable reaction medium |

| Temperature | Typically 80-100 °C | To drive the reaction to completion |

The catalytic cycle involves the oxidative addition of the vinyl bromide to the Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. alfa-chemistry.com

Transesterification and Other Esterification Strategies

While the pinacol ester is the most common derivative due to its stability and ease of handling, other boronic esters or the free boronic acid may be required. These can be accessed through esterification or transesterification strategies.

Transesterification: This method is used to exchange the pinacol group for another diol or to deprotect the boronic acid. A widely used strategy involves transesterification with diethanolamine (B148213). This reaction is typically fast (<30 minutes) and proceeds by mixing the pinacol ester with diethanolamine in a solvent like ether. The resulting diethanolamine boronate often precipitates from the solution, allowing for easy isolation by simple filtration. This intermediate can be more stable for certain applications or can be readily hydrolyzed to the free boronic acid using a mild acid wash (e.g., 0.1M HCl).

Direct Esterification: If the free this compound were synthesized directly, it could be converted to the pinacol ester. This is typically achieved by reacting the boronic acid with pinacol. The reaction is an equilibrium process, and removal of water, often by using a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or azeotropic distillation, drives the reaction to completion. orgsyn.org

Table 2: Comparison of Esterification Strategies

| Method | Starting Material | Reagent(s) | Key Advantage |

| Miyaura Borylation | Vinyl Halide | B₂pin₂, Pd-catalyst, Base | Direct synthesis of stable pinacol ester |

| Transesterification | Pinacol Boronate Ester | Diethanolamine, then Acid | Mild conditions, easy isolation of intermediate |

| Direct Esterification | Boronic Acid | Pinacol, MgSO₄ | Forms stable ester from free boronic acid |

Scalability and Process Optimization in Synthesis

Scaling up the synthesis of this compound pinacol ester requires careful optimization of the Miyaura borylation step to ensure safety, efficiency, and cost-effectiveness. carbogen-amcis.comresearchgate.net

Key areas for process optimization include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. Process development often focuses on identifying the lowest effective catalyst loading (e.g., <1 mol%) without compromising reaction time or yield. carbogen-amcis.com

Base Selection: The choice and amount of base can impact reaction rate and the formation of byproducts. Using lipophilic bases has been shown in some systems to improve reaction rates under milder conditions. organic-chemistry.org

Boron Reagent: While bis(pinacolato)diboron is common, for large-scale synthesis, the more atom-economical tetrahydroxydiboron (B82485) (bis-boronic acid) can be a cost-effective alternative. researchgate.netscientificupdate.com However, its use requires different reaction conditions and careful control due to its instability at higher temperatures. scientificupdate.com

Oxygen Sensitivity: Palladium-catalyzed reactions can be sensitive to oxygen, which can deactivate the catalyst. researchgate.netscientificupdate.com On a large scale, ensuring an inert atmosphere through nitrogen or argon sparging and headspace control is crucial for process consistency. scientificupdate.com In-situ monitoring of dissolved oxygen can aid in process control. carbogen-amcis.com

Solvent and Workup: The choice of solvent affects reaction kinetics, impurity profiles, and downstream processing. A solvent that facilitates both the reaction and a simple, non-chromatographic workup (e.g., extraction and crystallization) is ideal for large-scale production. One-pot procedures that combine the borylation with a subsequent Suzuki coupling can significantly improve process efficiency by reducing cycle times and avoiding the isolation of intermediates. nih.gov

Analytical Techniques for Reaction Monitoring and Product Verification in Synthesis

A suite of analytical techniques is essential for monitoring the progress of the synthesis and for verifying the structure and purity of the final product.

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are valuable for rapid, qualitative monitoring of reaction progress. They can track the consumption of the starting vinyl bromide and the appearance of the boronate ester product. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for quantitative analysis of reaction mixtures and for determining the purity of the final product. Developing a stable HPLC method can be challenging, as pinacol boronate esters can be susceptible to on-column hydrolysis to the corresponding boronic acid. Method development often involves using aprotic diluents and buffered mobile phases to minimize this degradation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural verification of the product.

¹H NMR: Provides information on the proton environment. Characteristic signals would include those for the vinyl proton, the protons on the thiopyran ring, and the sharp singlet for the 12 equivalent protons of the pinacol group's methyls (typically around 1.2-1.3 ppm). rsc.orgnih.gov

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbon atom attached to the boron is often difficult to observe due to quadrupolar relaxation. nih.govrsc.org

¹¹B NMR: This technique is specific for the boron atom and is highly informative. For a pinacol boronate ester, a characteristic signal is expected in the range of δ 30-34 ppm, confirming the trigonal planar (sp²) geometry of the boron atom. organic-chemistry.orgrsc.org

Mass Spectrometry (MS): Used to confirm the molecular weight of the final product. rsc.org Real-time mass spectrometry can also be employed as a process analytical technology (PAT) tool to investigate reaction mechanisms. researchgate.net

Table 3: Analytical Techniques and Their Roles

| Technique | Purpose | Information Obtained |

| TLC/GC-MS | Reaction Monitoring | Qualitative tracking of reactants and products |

| HPLC | Purity Analysis | Quantitative measurement of product purity and impurities |

| ¹H NMR | Structure Elucidation | Proton environment, presence of key functional groups |

| ¹³C NMR | Structure Elucidation | Carbon framework of the molecule |

| ¹¹B NMR | Structure Verification | Boron chemical environment and coordination state |

| MS | Molecular Weight Confirmation | Verification of the product's molecular mass |

Reactivity and Mechanistic Studies of 3,6 Dihydro 2h Thiopyran 4 Yl Boronic Acid

Cross-Coupling Reactions

No specific studies on the cross-coupling reactions of (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid were identified.

Suzuki-Miyaura Cross-Coupling with Aryl and Vinyl Halides/Triflates

There is no available literature detailing the Suzuki-Miyaura cross-coupling of this compound with aryl or vinyl halides/triflates. Consequently, information regarding ligand effects, solvent systems, and selectivity is not available for this specific compound.

Ligand Effects in Palladium Catalysis

Specific data on the influence of different phosphine (B1218219) or N-heterocyclic carbene ligands on the palladium-catalyzed Suzuki-Miyaura reactions of this compound has not been reported.

Solvent Systems and Reaction Conditions

Detailed studies on the optimization of solvent systems and reaction conditions for the Suzuki-Miyaura coupling of this compound are not present in the current body of scientific literature.

Regioselectivity and Stereoselectivity in Suzuki-Miyaura Reactions

There are no documented studies investigating the regioselectivity or stereoselectivity of Suzuki-Miyaura reactions involving this compound.

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling if referenced)

No references to the participation of this compound or its derivatives in Negishi coupling or other metal-catalyzed cross-coupling reactions could be found.

Electrophilic and Nucleophilic Transformations of the Boron Moiety

Specific research on the electrophilic and nucleophilic transformations of the boron moiety in this compound is not available.

Heterocyclic Ring Transformations and Rearrangements Involving the Dihydrothiopyran Core

The dihydrothiopyran ring is a key structural feature of this compound, and its reactivity is central to the utility of the compound in synthetic chemistry. This section examines the formation of this heterocyclic system and the chemical transformations it can undergo.

Thia-Diels–Alder Reactions for Dihydrothiopyran Formation

The thia-Diels–Alder reaction is a powerful and versatile method for the synthesis of six-membered sulfur-containing heterocycles, including the 3,6-dihydro-2H-thiopyran skeleton. acs.orgnih.govnih.gov This reaction, a type of hetero-Diels–Alder reaction, involves the [4+2] cycloaddition of a dienophile with a diene containing a sulfur atom. nih.gov In the context of forming the dihydrothiopyran core, a thiocarbonyl compound often serves as the dienophile, reacting with a 1,3-diene.

The mechanism of the thia-Diels–Alder reaction can proceed through either a concerted or a stepwise pathway, a topic of ongoing discussion among researchers. nih.gov Recent studies utilizing time-resolved spectroscopic experiments and density functional theory (DFT) calculations have provided evidence for an asynchronous concerted mechanism in certain thia-Diels-Alder reactions. acs.orgnih.govnih.gov This suggests that while the two new carbon-carbon bonds are formed in a single step, the bond formation is not perfectly simultaneous. nih.gov Factors such as the nature of the reactants and the reaction conditions can influence the exact mechanism. researchgate.net

The versatility of the thia-Diels–Alder reaction allows for the introduction of a wide range of substituents onto the dihydrothiopyran ring, making it a valuable tool in the synthesis of complex molecules. thieme-connect.de

Oxidation and Reduction Pathways of the Sulfur Heterocycle

The sulfur atom within the dihydrothiopyran ring of this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives with different chemical and physical properties.

Oxidation: The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The oxidation state of the sulfur atom significantly impacts the geometry and electronic properties of the ring. For instance, oxidation of the sulfur atom in a related thiopyran derivative has been shown to occur at both the sulfur atom and the C=C double bond within the six-membered ring. researchgate.net A review of thiophene (B33073) chemistry indicates that oxidation can lead to thiophene 1-oxides and thiophene 1,1-dioxides, which can then participate in further reactions like Diels-Alder reactions. researchgate.net

Reduction: The dihydrothiopyran ring can also undergo reduction. While specific studies on the reduction of this compound are not prevalent, general methods for the reduction of related sulfur heterocycles, such as thiophenes, can provide insight. researchgate.net These methods can lead to partially or fully saturated rings, offering pathways to a diverse range of alicyclic systems. researchgate.net

The table below summarizes the potential oxidation and reduction products of the dihydrothiopyran core.

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | m-CPBA | Sulfoxide |

| Oxidation | Excess m-CPBA | Sulfone |

| Reduction | Not specified | Tetrahydrothiopyran |

Stability and Storage Considerations for Research Applications

Proper handling and storage of this compound are crucial to maintain its integrity and ensure reliable results in research applications. Boronic acids, as a class of compounds, are known to have specific stability profiles that must be considered. wikipedia.org

Boronic acids are generally crystalline solids with high melting points. wikipedia.org However, they are susceptible to dehydration, which can lead to the formation of cyclic trimers known as boroxines. wikipedia.org This process is reversible upon the addition of water.

From a chemical stability perspective, boronic acids can be sensitive to oxidative conditions. nih.govnih.gov The carbon-boron bond can be cleaved under strongly oxidizing conditions. Therefore, storage in a cool, dry, and inert atmosphere is recommended to prevent degradation. It is also advisable to avoid prolonged exposure to light and air. For related compounds like 3,6-Dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester, a storage temperature of 2-8°C is suggested. sigmaaldrich.com

The hydrolytic stability of boronic esters, which are often used as protected forms of boronic acids, has been studied. researchgate.net While some boronic esters are susceptible to hydrolysis, others, such as those derived from pinanediol, exhibit greater stability. researchgate.net The pinacol ester of this compound is commercially available, suggesting its utility as a more stable derivative for certain applications. pharmaffiliates.com

The table below provides general guidelines for the storage and handling of boronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Cool (e.g., 2-8°C) | To minimize degradation and side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Moisture | Dry | To prevent dehydration to boroxines and potential hydrolysis of derivatives. |

| Light | Protected from light | To avoid light-induced degradation. |

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The ability to form carbon-carbon and carbon-heteroatom bonds with precision is a cornerstone of modern synthetic chemistry. (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid serves as an exemplary building block for the assembly of intricate heterocyclic structures, which are prevalent in pharmaceuticals and biologically active compounds. nih.govresearchgate.net

The synthesis of novel sulfur-containing heterocycles is a significant area of research, as these motifs are present in numerous FDA-approved drugs. nih.gov this compound is an ideal precursor for elaborating on the thiopyran core or for coupling with other heterocyclic fragments. Through the Suzuki-Miyaura cross-coupling reaction, the boronic acid can be coupled with a variety of halogenated or triflated sulfur-containing heterocycles, such as thiophenes, thiazoles, or benzothiophenes. nih.govorganic-chemistry.org This reaction facilitates the creation of complex bi-heterocyclic systems, where the dihydrothiopyran moiety is directly linked to another sulfur-containing ring, leading to novel chemical entities with potential biological activity.

Table 1: Representative Suzuki-Miyaura Coupling for Heterocycle Synthesis

| Entry | Halogenated Heterocycle | Product | Catalyst System |

|---|---|---|---|

| 1 | 2-Bromothiophene | 4-(Thiophen-2-yl)-3,6-dihydro-2H-thiopyran | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| 2 | 2-Chlorothiazole | 4-(Thiazol-2-yl)-3,6-dihydro-2H-thiopyran | Pd₂(dba)₃, Ligand (e.g., XPhos), Base |

The dihydrothiopyran scaffold provided by this compound can be strategically integrated into polycyclic and fused ring systems. rsc.orgnih.gov A common strategy involves a two-stage process. First, the boronic acid is used in a cross-coupling reaction to attach a side chain containing a reactive group. In the second stage, an intramolecular cyclization reaction is triggered to form a new ring fused to the dihydrothiopyran core. For example, coupling the boronic acid with an ortho-halogenated styrene (B11656) derivative would yield a product poised for an intramolecular Heck reaction, leading to the formation of a fused polycyclic system containing the thiopyran ring. espublisher.com Such strategies are instrumental in building complex molecular frameworks from relatively simple starting materials. organic-chemistry.org

Role as a Key Intermediate for Building Blocks in Target-Oriented Synthesis

In the field of medicinal chemistry and total synthesis, boronic acids are considered indispensable building blocks for the assembly of complex target molecules. researchgate.netresearchgate.netbath.ac.uk this compound, and its corresponding pinacol (B44631) ester, function as key intermediates for introducing the dihydrothiopyran moiety into larger molecules. pharmaffiliates.comparchem.com This scaffold is of particular interest as a bioisostere of the analogous dihydropyran ring, which is found in numerous biologically active compounds. chemshuttle.com The substitution of oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles or enhanced target binding. nih.gov For instance, the oxygen-containing analogue, (3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester, is used to prepare inhibitors of therapeutically relevant targets like embryonic ectoderm development (EED) and IRAK4. By extension, the sulfur analogue serves as a crucial building block for creating novel derivatives of these inhibitors and other complex pharmaceutical agents. researchgate.netmdpi.com

Functionalization of the Dihydrothiopyran Scaffold via the Boronic Acid Handle

The boronic acid group at the C4 position of the dihydrothiopyran ring acts as a versatile "handle" for a wide range of chemical modifications, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This reaction allows for the efficient and selective formation of a carbon-carbon bond between the sp²-hybridized carbon of the thiopyran ring and various organic partners. nih.gov The general mechanism involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology enables the introduction of diverse substituents, including aryl, heteroaryl, vinyl, and alkyl groups, onto the dihydrothiopyran scaffold, thereby allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Table 2: Scope of Suzuki-Miyaura Coupling Partners

| Coupling Partner Type | Example | Product Structure |

|---|---|---|

| Aryl Halide | 4-Bromoanisole | 4-(4-Methoxyphenyl)-3,6-dihydro-2H-thiopyran |

| Heteroaryl Halide | 2-Bromopyridine | 4-(Pyridin-2-yl)-3,6-dihydro-2H-thiopyran |

| Vinyl Halide | (E)-1-Iodo-2-phenylethene | 4-((E)-2-Phenylvinyl)-3,6-dihydro-2H-thiopyran |

Development of Novel Synthetic Methodologies Utilizing this Boronic Acid

While this compound is predominantly used as a substrate in well-established reactions like the Suzuki-Miyaura coupling, its unique structural and electronic properties make it a candidate for the development and optimization of new synthetic methods. The presence of the sulfur atom in the ring can influence the reactivity of the boronic acid and the stability of organopalladium intermediates, potentially requiring the development of tailored catalyst systems or reaction conditions for optimal efficiency. nih.gov For example, the development of highly active catalysts for the coupling of challenging substrates, such as electron-deficient or sterically hindered heteroaryl halides, could be advanced by studying their reactions with substrates like this dihydrothiopyran boronic acid. nih.govresearchgate.net Although specific literature detailing the use of this compound to pioneer entirely novel reaction classes is limited, its application in expanding the scope and utility of existing powerful methodologies continues to be an area of active interest.

Derivatives and Analogues of 3,6 Dihydro 2h Thiopyran 4 Yl Boronic Acid

Boronate Esters (e.g., Pinacol (B44631), Neopentyl glycol esters)

Boronic acids are frequently converted into boronate esters to enhance their stability, facilitate purification, and modulate their reactivity in chemical reactions. wiley-vch.de These esters act as protecting groups for the boronic acid moiety, preventing undesirable side reactions such as protodeboronation or the formation of boroxines (anhydrides). orgsyn.org The most common esters are formed with diols like pinacol or neopentyl glycol.

The pinacol ester of (3,6-dihydro-2H-thiopyran-4-yl)boronic acid is a well-documented derivative. It is a stable, solid compound that is easier to handle and store compared to the corresponding free boronic acid.

Table 1: Properties of this compound Pinacol Ester

| Property | Value |

| Chemical Name | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 862129-81-5 pharmaffiliates.com |

| Molecular Formula | C₁₁H₁₉BO₂S |

| Molecular Weight | 226.14 g/mol pharmaffiliates.com |

Research into the kinetics of the Suzuki-Miyaura reaction has shown that the choice of the boron species—boronic acid versus boronate ester—can significantly influence reaction rates. nih.gov While boronic acids are often more reactive than their corresponding boronate esters, the esters offer advantages in terms of substrate stability and reaction homogeneity. nih.govresearchgate.net Studies comparing different boronic esters have revealed that pinacol and neopentyl esters can exhibit distinct kinetic profiles in cross-coupling reactions. nih.gov The utility of these esters is central to modern organic synthesis, where they serve as key intermediates in the construction of carbon-carbon bonds. amanote.comresearchgate.net

Ring-Modified Analogues (e.g., Dihydro-2H-pyran analogues)

Structural analogues of this compound can be generated by modifying the heterocyclic ring system. A primary example is the replacement of the sulfur atom with an oxygen atom to form the corresponding (3,6-dihydro-2H-pyran-4-yl)boronic acid. This modification from a thiopyran to a pyran analogue alters the electronic properties and steric profile of the molecule, which can influence its reactivity and the biological activity of its downstream products.

The pyran analogue and its pinacol ester are versatile synthetic intermediates used in the preparation of a wide variety of biologically active compounds. clockss.org For instance, 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester has been utilized as an intermediate in the synthesis of inhibitors for the endocannabinoid system and embryonic ectoderm development (EED). An efficient, one-pot process for the synthesis of this pyran boronate ester from 4-tetrahydropyranone has been developed, highlighting its importance in both laboratory and industrial applications. clockss.org

Table 2: Comparison of Thiopyran and Pyran Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| (3,6-Dihydro-2H-pyran-4-yl)boronic acid | 1002127-60-7 nih.gov | C₅H₉BO₃ nih.gov | 127.94 g/mol nih.gov |

| (3,6-Dihydro-2H-pyran-4-yl)boronic acid pinacol ester | 287944-16-5 | C₁₁H₁₉BO₃ | 210.08 g/mol |

| This compound pinacol ester | 862129-81-5 pharmaffiliates.com | C₁₁H₁₉BO₂S | 226.14 g/mol pharmaffiliates.com |

The synthesis and reactions of dihydrothiopyrans and dihydropyrans are well-established areas of heterocyclic chemistry, providing a robust foundation for the creation of diverse boronic acid analogues. nih.govresearchgate.net

Substituted this compound Derivatives

The introduction of substituents onto the dihydrothiopyran ring represents another avenue for creating derivatives with tailored properties. Functionalizing the ring can modulate the electronic nature of the molecule, which in turn affects the reactivity of the boronic acid group in cross-coupling reactions. For example, installing electron-withdrawing groups could increase the Lewis acidity of the boron atom, while electron-donating groups could have the opposite effect.

While specific, substituted derivatives of this compound are not extensively detailed in the literature, general synthetic methods for functionalizing the parent thiopyran ring are known. For example, aldol (B89426) condensation of dihydrothiopyran-4-one with various aldehydes can be used to introduce substituents at the 3-position of the ring system. researchgate.net Such substituted thiopyranones could then, in principle, be converted into the corresponding vinyl triflates or halides, followed by a palladium-catalyzed borylation to yield the desired substituted boronic acid or ester.

Table 3: Potential Substituent Effects on the Dihydrothiopyran Ring

| Substituent Position | Type of Substituent | Potential Electronic Effect on Boronic Acid Reactivity |

| C2, C6 (α to sulfur) | Electron-donating (e.g., -CH₃) | May slightly decrease reactivity by increasing electron density. |

| Electron-withdrawing (e.g., -CF₃) | May increase reactivity by decreasing electron density. | |

| C3, C5 (β to sulfur) | Electron-donating (e.g., -OCH₃) | May decrease reactivity. |

| Electron-withdrawing (e.g., -CN) | May increase reactivity. |

The ability to synthesize a library of substituted derivatives is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is often required. researchgate.net

Polymeric and Material Science Precursors

Boronic acid-containing polymers have emerged as a significant class of functional materials with applications in biomedicine and materials science. researchgate.netnih.gov These polymers are often responsive to stimuli, particularly to the presence of diols such as glucose, which makes them highly valuable for developing sensors and drug delivery systems. researchgate.netresearchgate.net

This compound possesses the necessary functionality to serve as a monomer or a precursor for such advanced materials. The boronic acid group provides a reactive site that can form reversible covalent bonds (boronate esters) with polyols, leading to the formation of hydrogels or other cross-linked networks. researchgate.net

Potential routes to incorporate this compound into a polymer include:

Chain-growth polymerization: The double bond within the dihydrothiopyran ring could be functionalized or directly involved in polymerization reactions.

Step-growth polymerization: The molecule could be bifunctionalized, for instance by introducing a second reactive group onto the ring, and then used in condensation reactions like Suzuki polycondensation with a dihalo-aromatic comonomer.

The presence of the sulfur-containing thiopyran ring could impart unique properties to the resulting polymer, such as different hydrophilicity, refractive index, or metal-coordinating capabilities compared to oxygen-based analogues. While the direct use of this compound in polymer synthesis is not yet widely reported, its potential as a building block for novel functional polymers is clear based on the extensive research into boronic acid-containing materials. researchgate.netnih.gov

Table of Mentioned Compounds

| Common Name | Systematic Name |

| This compound | B-(3,6-Dihydro-2H-thiopyran-4-yl)boronic acid |

| This compound pinacol ester | 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| (3,6-Dihydro-2H-pyran-4-yl)boronic acid | B-(3,6-Dihydro-2H-pyran-4-yl)boronic acid |

| (3,6-Dihydro-2H-pyran-4-yl)boronic acid pinacol ester | 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Pinacol | 2,3-Dimethylbutane-2,3-diol |

| Neopentyl glycol | 2,2-Dimethylpropane-1,3-diol |

| 4-Tetrahydropyranone | Tetrahydro-4H-pyran-4-one |

| Dihydrothiopyran-4-one | Dihydro-2H-thiopyran-4(3H)-one |

Computational and Theoretical Studies on 3,6 Dihydro 2h Thiopyran 4 Yl Boronic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-31G(d) basis set, would yield key geometric parameters. These would include bond lengths (C-S, C-C, C=C, C-B, B-O, O-H), bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S Bond Length | ~1.8 Å |

| C=C Bond Length | ~1.34 Å |

| C-B Bond Length | ~1.56 Å |

| O-B-O Bond Angle | ~120° |

Note: The values in this table are illustrative and based on general values for similar functional groups. Actual calculated values would be specific to the molecule's unique electronic environment.

Electronic structure analysis would involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the compound's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, theoretical studies could investigate its participation in various organic reactions, such as the Suzuki-Miyaura cross-coupling.

Such a study would involve mapping the potential energy surface of the reaction pathway. This includes identifying the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For example, in a Suzuki coupling, computational methods could clarify the roles of the catalyst, base, and solvent in the key steps of oxidative addition, transmetalation, and reductive elimination. However, at present, no specific computational studies elucidating the reaction mechanisms involving this compound have been found.

Prediction of Reactivity and Selectivity in Catalytic Processes

The predictive power of computational chemistry is particularly valuable in the field of catalysis. Theoretical models can be used to forecast the reactivity and selectivity of this compound in various catalytic cycles.

By calculating global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the Fukui function, researchers can predict how the molecule will behave as a reactant or a catalyst. For instance, these parameters can help in understanding its Lewis acidity and its propensity to interact with other reagents. This information is vital for designing new catalytic processes or for optimizing existing ones. As with the other areas, specific predictive studies for this compound are not currently available in the literature.

Conformation Analysis of the Dihydrothiopyran Ring

The six-membered dihydrothiopyran ring in this compound is not planar and can adopt several conformations. A thorough conformational analysis, typically performed using molecular mechanics or quantum chemical methods, would identify the most stable conformers and the energy barriers for interconversion between them.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The future synthesis of (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid will likely prioritize environmentally benign methodologies that minimize waste and avoid harsh reaction conditions. Current research into the synthesis of related thiopyran derivatives and heterocyclic boronic acids highlights several "green" strategies that could be adapted for this target molecule.

One promising approach involves the use of one-pot, multi-component reactions in aqueous media. mdpi.com Such reactions can streamline synthetic sequences, reduce the need for purification of intermediates, and replace volatile organic solvents with water. For instance, a multi-component strategy could be envisioned where a suitable sulfur-containing precursor, a diene, and a boron source are combined in a single step. Microwave-assisted organic synthesis is another green technique that could be employed to accelerate reaction times and improve energy efficiency in the preparation of heterocyclic boronic acids. mdpi.com

Furthermore, the development of catalytic methods that avoid stoichiometric reagents is a key aspect of green chemistry. Future synthetic routes may explore catalytic hydroboration of a suitable thiopyran precursor. The use of earth-abundant metal catalysts, such as iron, in the synthesis of vinyl boronates is also a growing area of interest and could provide a more sustainable alternative to precious metal catalysts. organic-chemistry.org The principles of atom economy will also be central, favoring reaction pathways that incorporate a maximal number of atoms from the starting materials into the final product.

The table below summarizes potential greener synthetic strategies applicable to the synthesis of this compound and related compounds.

| Green Chemistry Principle | Potential Application to Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. | Improved safety for researchers and reduced environmental impact. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity. | Enhanced safety profile of the final products. |

| Safer Solvents and Auxiliaries | Utilizing water or bio-solvents like 2-MeTHF. researchgate.net | Reduced pollution and health hazards. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. mdpi.com | Lower energy consumption and reduced carbon footprint. |

| Use of Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Increased efficiency and reduced waste. |

Exploration of Novel Catalytic Systems for its Transformations

The boronic acid functionality in this compound makes it an ideal candidate for a variety of catalytic cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The most prominent application is expected to be the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . nih.govyoutube.com This reaction would enable the formation of a carbon-carbon bond between the thiopyran ring and a wide array of aryl or vinyl halides and triflates. The development of novel palladium catalyst systems with improved activity and stability will be crucial for expanding the scope of these reactions. researchgate.net

Beyond palladium, other transition metals could also catalyze novel transformations of this boronic acid. Rhodium-catalyzed reactions , for instance, are known for their utility in the asymmetric addition of arylboronic acids to various unsaturated compounds. organic-chemistry.orgrsc.orgrsc.orgnih.govnih.gov Future research could explore the rhodium-catalyzed conjugate addition of this compound to electron-deficient olefins, providing access to chiral sulfur-containing molecules.

Gold-catalyzed transformations of boronic acids are also an emerging area of interest. nih.govsemanticscholar.org Gold catalysts can facilitate unique reactivity, such as the allylation of arylboronic acids. nih.gov Investigating the behavior of this compound under gold catalysis could unveil novel synthetic pathways.

The following table outlines potential catalytic transformations for this compound.

| Catalyst System | Potential Transformation | Synthetic Utility |

| Palladium | Suzuki-Miyaura Cross-Coupling nih.gov | Formation of C-C bonds with aryl/vinyl halides. |

| Rhodium | Asymmetric 1,4-Addition rsc.orgnih.govnih.gov | Synthesis of chiral molecules containing the thiopyran moiety. |

| Gold | Allylation and other novel couplings nih.govsemanticscholar.org | Access to unique molecular architectures. |

| Copper | Chan-Lam-Evans Coupling | Formation of C-N and C-O bonds. |

Advanced Functional Material Precursors (if applicable to academic focus)

Sulfur-containing heterocycles are known to be valuable components in the development of organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs). rsc.orgnih.govopenaccessgovernment.org The sulfur atom in these molecules can influence their electronic properties, and their incorporation into polymeric structures can lead to materials with interesting optical and electrical characteristics.

This compound, with its polymerizable vinyl group and a functional handle (the boronic acid), could serve as a monomer for the synthesis of novel functional polymers. The boronic acid group could be used to introduce this monomer into a polymer backbone via Suzuki-Miyaura polymerization. Alternatively, the vinyl group could be polymerized, leaving the boronic acid available for post-polymerization modification. Such polymers could find applications in organic electronics, sensors, or as stimuli-responsive materials. Research in this area would involve the synthesis and characterization of these novel polymers and the evaluation of their material properties.

Continued Application in the Synthesis of Diverse Chemical Entities

The unique structure of this compound makes it a versatile building block for the synthesis of a wide range of complex organic molecules, particularly those with potential biological activity. Thiopyran derivatives are known to exhibit a variety of pharmacological properties. researchgate.net

This boronic acid can be employed in multicomponent reactions , which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govrsc.orgrsc.orgnih.govsemanticscholar.org The development of new multicomponent reactions involving this compound would be a significant area of future research.

Furthermore, its use in the synthesis of pharmaceutical scaffolds is a promising direction. The thiopyran core is present in a number of bioactive compounds, and the ability to easily introduce this moiety into larger molecules via the boronic acid handle could accelerate the discovery of new drug candidates. drugdiscoverytrends.com Future work could focus on the synthesis of libraries of compounds derived from this compound for biological screening.

Q & A

Q. What are the optimal synthetic routes for (3,6-Dihydro-2H-thiopyran-4-yl)boronic acid, and how do reaction conditions influence yield?

Answer: The compound is primarily synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic acid moiety to form carbon-carbon bonds. Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with bipyridine ligands) enhance regioselectivity and reduce side reactions .

- Solvent systems : Polar aprotic solvents (e.g., THF or DMF) stabilize the boronic acid intermediate, improving coupling efficiency.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetic activation and thermal decomposition risks.

Data Note : Yields >80% are achievable with optimized ligand-catalyst pairs, but steric hindrance from the thiopyran ring may require extended reaction times.

Q. How can researchers characterize the purity and structural integrity of this boronic acid derivative?

Answer: Methodological recommendations:

- MALDI-MS : Use dihydroxybenzoic acid (DHB) as a matrix to prevent boroxine formation, enabling detection of the intact boronic acid .

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for trigonal boron) confirms boronic acid identity, while ¹H NMR resolves thiopyran ring protons (δ 2.5–3.5 ppm).

- HPLC : Reverse-phase chromatography with post-column derivatization (e.g., rhodamine-based receptors) enhances sensitivity for trace impurities .

Advanced Research Questions

Q. How do non-specific secondary interactions affect the biochemical applications of this boronic acid, and how can selectivity be improved?

Answer: In glycoprotein binding studies, the thiopyran ring may engage in hydrophobic interactions, diminishing selectivity. Mitigation strategies include:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce non-specific binding .

- Surface functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to limit steric interference .

Contradiction Alert : While thermodynamic binding constants (e.g., for fructose) are well-documented , kinetic studies reveal that selectivity is governed by kon rates, which are understudied for thiopyran derivatives .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed decarbonylation reactions?

Answer: Experimental evidence suggests a concerted mechanism:

- Coordination : The boronic acid’s boron atom coordinates with Pd(II), facilitating oxidative addition of the nitrile substrate .

- Decarbonylation : The thiopyran ring’s electron-deficient sulfur atom stabilizes the transition state, enabling selective aldehyde decarbonylation .

Data Conflict : Boronic acids lacking β-carbonyl functionality (e.g., 2-acetylbenzaldehyde) fail to decarbonylate, implying steric/electronic thresholds for reactivity .

Q. How does the thiopyran ring influence the compound’s stability under oxidative conditions, and what are the implications for drug design?

Answer: Comparative oxidation studies of boronic esters reveal:

- ROS sensitivity : The thiopyran ring’s sulfur atom may accelerate oxidation rates via radical stabilization. For example, pinacol esters oxidize 50% faster than neopentyl glycol analogs .

- Hydrolysis equilibrium : In aqueous media, the boronic acid exists in equilibrium with its ester form, complicating kinetic profiling .

Design Tip : Substituents on the thiopyran ring (e.g., electron-withdrawing groups) can modulate oxidative stability for therapeutic applications .

Contradictions and Open Questions

- Kinetic vs. Thermodynamic Selectivity : While kon rates dominate binding affinity in simple arylboronic acids , the thiopyran ring’s steric effects may decouple this relationship, warranting stopped-flow kinetic studies.

- Oxidation Pathways : Evidence conflicts on whether oxidation rates correlate with diol affinity or steric accessibility . Computational modeling (e.g., QSAR) is needed to resolve this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.